![molecular formula C29H34N2 B14196937 2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole] CAS No. 918897-46-8](/img/structure/B14196937.png)
2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane is an organic compound that features a unique structure with two mesityl-substituted pyrrole rings connected to a central propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane typically involves the reaction of mesityl-substituted pyrrole with a suitable propane derivative. One common method is the condensation reaction between 5-mesityl-1H-pyrrole-2-carbaldehyde and propane-1,3-diamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated mesityl-pyrrole compounds.
科学的研究の応用
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: Utilized in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane depends on its specific application. In biological systems, it may interact with cellular components through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can influence cellular processes and pathways, leading to potential therapeutic effects. In materials science, the compound’s electronic properties are harnessed to improve the performance of electronic devices.
類似化合物との比較
Similar Compounds
2,2-Bis(5-phenyl-1H-pyrrole-2-yl)propane: Similar structure but with phenyl groups instead of mesityl groups.
2,2-Bis(5-tolyl-1H-pyrrole-2-yl)propane: Contains tolyl groups instead of mesityl groups.
2,2-Bis(5-tert-butyl-1H-pyrrole-2-yl)propane: Features tert-butyl groups instead of mesityl groups.
Uniqueness
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane is unique due to the presence of mesityl groups, which provide steric hindrance and influence the compound’s electronic properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in biological imaging.
特性
CAS番号 |
918897-46-8 |
|---|---|
分子式 |
C29H34N2 |
分子量 |
410.6 g/mol |
IUPAC名 |
2-(2,4,6-trimethylphenyl)-5-[2-[5-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]propan-2-yl]-1H-pyrrole |
InChI |
InChI=1S/C29H34N2/c1-17-13-19(3)27(20(4)14-17)23-9-11-25(30-23)29(7,8)26-12-10-24(31-26)28-21(5)15-18(2)16-22(28)6/h9-16,30-31H,1-8H3 |
InChIキー |
PFKCHWAFVMWGNZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(N2)C(C)(C)C3=CC=C(N3)C4=C(C=C(C=C4C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


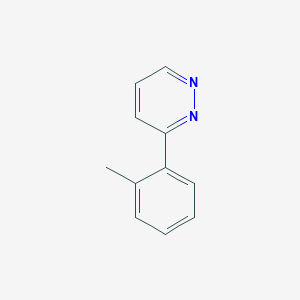
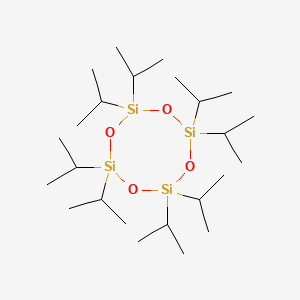
![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)
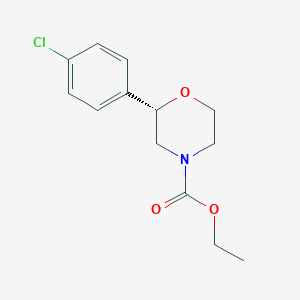
![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)
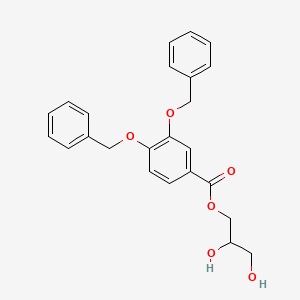
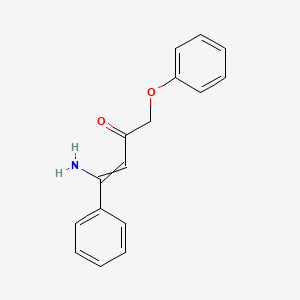
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)
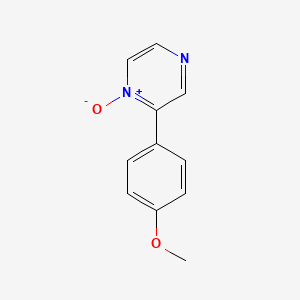
![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)
![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)
